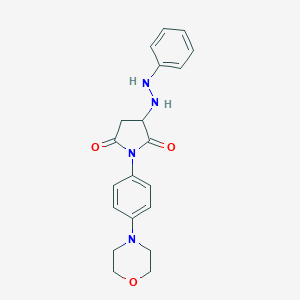

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-morpholin-4-ylphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-19-14-18(22-21-15-4-2-1-3-5-15)20(26)24(19)17-8-6-16(7-9-17)23-10-12-27-13-11-23/h1-9,18,21-22H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPOTHRJWAPSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NNC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Maleic Anhydride Derivatives

Maleic anhydride serves as a common precursor for pyrrolidine-2,5-dione derivatives. Reaction with 4-morpholinoaniline under reflux in acetic acid yields 1-(4-morpholinophenyl)pyrrolidine-2,5-dione as a key intermediate.

Reaction Conditions :

-

Solvent : Glacial acetic acid

-

Temperature : 60°C

-

Catalyst : Sulfuric acid (0.1 equiv)

The reaction proceeds via nucleophilic attack of the aniline nitrogen on maleic anhydride, followed by intramolecular cyclization (Scheme 1).

Alternative Routes via Michael Adduct Formation

Palladium-catalyzed coupling reactions enable direct functionalization of pre-formed pyrrolidine diones. For example, 3-bromopyrrolidine-2,5-dione undergoes Suzuki-Miyaura coupling with 4-morpholinophenylboronic acid to install the aryl group.

Optimized Conditions :

Introduction of the Phenylhydrazinyl Group

Hydrazination of 3-Ketopyrrolidine-2,5-dione

The 3-position of pyrrolidine-2,5-dione is electrophilic, facilitating nucleophilic attack by phenylhydrazine. Reaction of 1-(4-morpholinophenyl)pyrrolidine-2,5-dione with excess phenylhydrazine in ethanol under acidic conditions yields the target compound.

Procedure :

One-Pot Tandem Synthesis

A regioselective approach combines cyclization and hydrazination in a single step. Maleic anhydride, 4-morpholinoaniline, and phenylhydrazine react sequentially in ionic liquid solvents (e.g., [BMIM]PF₆) with scandium triflate catalysis.

Advantages :

-

Solvent : [BMIM]PF₆/H₂O (3:1) enhances solubility and reaction rate.

-

Catalyst : Sc(OTf)₃ (10 mol%) accelerates both cyclization and hydrazine coupling.

Catalytic and Solvent Effects

Scandium Triflate in Ionic Liquids

Scandium triflate acts as a Lewis acid, polarizing carbonyl groups and facilitating nucleophilic attack. Ionic liquids like [BMIM]PF₆ stabilize charged intermediates, reducing side reactions (Table 1).

Table 1 : Solvent and Catalyst Screening for One-Pot Synthesis

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| [BMIM]PF₆/H₂O | Sc(OTf)₃ | 30 | 72 |

| Toluene | None | 80 | 35 |

| DCM | ZnCl₂ | 40 | 48 |

Palladium-Mediated Coupling

For late-stage functionalization, Pd-catalyzed cross-coupling proves effective. Aryl halides at the 3-position react with phenylhydrazine derivatives under Miyaura borylation conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating the target compound. Gradient elution (hexane → ethyl acetate) resolves intermediates and by-products.

Spectroscopic Validation

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and death, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Compounds with similar chemical frameworks have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The hydrazine moiety is particularly noted for its role in enhancing the antimicrobial efficacy of such compounds by disrupting microbial cell membranes or inhibiting essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives has been explored in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, thereby reducing inflammation in various models of inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in the Bulletin of the Chemical Society of Ethiopia evaluated the anticancer effects of pyrrolidine derivatives. The results indicated that certain derivatives significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .

Study 2: Antimicrobial Activity Assessment

In another investigation, researchers synthesized several pyrrolidine derivatives, including 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development as novel antimicrobial agents .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione: This compound is unique due to its specific substitution pattern and the presence of both morpholinophenyl and phenylhydrazinyl groups.

This compound Derivatives: These compounds may have similar structures but differ in the nature of substituents on the pyrrolidine-2,5-dione core.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core substituted with a morpholinophenyl group and a phenylhydrazine moiety. This unique structure contributes to its diverse biological activities.

Research indicates that compounds with similar structures often exhibit activities such as:

- Antitumor Activity : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation. They may act by interfering with specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially through the inhibition of TNF-alpha signaling pathways .

- Antioxidant Properties : The presence of hydrazine groups is often associated with antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of cell proliferation in various cancer types | |

| Anti-inflammatory | Modulation of TNF-alpha signaling | |

| Antioxidant | Scavenging free radicals |

Case Studies and Research Findings

- Antitumor Efficacy : A study on similar pyrrolidine derivatives revealed significant inhibition of cancer cell lines, particularly in colorectal cancer models. The compound demonstrated an IC50 value lower than 5 µM, indicating potent activity against tumor cells .

- Inflammatory Response Modulation : Research highlighted the compound's ability to reduce TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases. This modulation was linked to reduced expression of pro-inflammatory cytokines .

- Antioxidant Activity Assessment : In vitro assays showed that the compound effectively scavenged DPPH radicals, demonstrating its potential as an antioxidant agent. This property could be beneficial in preventing oxidative damage in various diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Morpholinophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione?

- Methodological Answer : The compound can be synthesized via a multi-step protocol. First, prepare the pyrrolidine-2,5-dione core by reacting 4-morpholinoaniline with dihydrofuran-2,5-dione in acetic acid under reflux, analogous to methods used for 1-(4-methoxyphenyl)pyrrolidine-2,5-dione . Next, introduce the phenylhydrazine moiety via nucleophilic substitution or condensation, as demonstrated in hydrazinyl-pyrrolidine syntheses . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water). Typical yields range from 60–75%, with purity confirmed by HPLC (C18 column, acetonitrile/water gradient).

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as done for related pyrrolidine diones .

- NMR : Analyze and NMR spectra (DMSO-d) for characteristic peaks: the morpholine protons (δ 3.6–3.8 ppm), pyrrolidine dione carbonyls (δ 170–175 ppm), and phenylhydrazine NH (δ 8.5–9.0 ppm) .

- FT-IR : Identify carbonyl stretches (~1750 cm) and N–H bending (~1600 cm) .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer : Screen for bioactivity using:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., caspase-3) at 10–100 µM concentrations in Tris buffer (pH 7.4) with fluorogenic substrates .

- Antimicrobial studies : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How to resolve contradictions in synthetic yields or bioactivity data?

- Methodological Answer : Address inconsistencies by:

- Reaction optimization : Vary solvents (DMF vs. THF), catalysts (p-TsOH), or temperatures (reflux vs. microwave) to improve yield .

- Data normalization : Standardize bioassay protocols (e.g., cell passage number, incubation time) and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance of observed variations .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 3LZS for kinases) . Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns). Calculate binding free energy via MM/PBSA .

Q. How to design experiments assessing environmental stability and degradation pathways?

- Methodological Answer : Follow Project INCHEMBIOL’s framework :

- Hydrolysis : Incubate compound in pH 4–9 buffers (25–50°C) and analyze degradation products via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor half-life using HPLC.

- Biotic degradation : Use soil microcosms (OECD 307 guidelines) to track mineralization (CO evolution).

Q. What strategies optimize regioselectivity during functionalization of the pyrrolidine dione core?

- Methodological Answer :

- Protecting groups : Temporarily block the morpholine nitrogen with Boc groups during hydrazine coupling .

- Catalytic control : Use Lewis acids (e.g., ZnCl) to direct electrophilic substitution to the C3 position .

- DFT calculations : Predict reactive sites using Gaussian (B3LYP/6-31G**) to model frontier molecular orbitals .

Q. How to mitigate toxicity risks during handling and storage?

- Storage : Keep under inert gas (N) at 4°C in amber glass to prevent oxidation.

- Waste disposal : Neutralize hydrazine byproducts with NaHCO before aqueous disposal.

- PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.